Product packaging for Methyl pentadec-6-en-9-ynoate(Cat. No.:CAS No. 62285-69-2)

Methyl pentadec-6-en-9-ynoate

Cat. No.: B14534053
CAS No.: 62285-69-2
M. Wt: 250.38 g/mol
InChI Key: FXFDYOPIAGIBGD-UHFFFAOYSA-N
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Description

Methyl pentadec-6-en-9-ynoate is a high-purity synthetic fatty acid ester featuring both unsaturation (alkene) and unsaturation (alkyne) in its alkyl chain. This unique structure makes it a compound of significant interest for advanced chemical and biochemical research. While specific studies on this exact molecule are limited, its structural features are shared with other bioactive compounds, suggesting several promising avenues for investigation. Researchers can explore its potential as a key intermediate in organic synthesis, particularly for creating complex natural product analogs or novel polymers. In biochemical research, structurally similar long-chain alkyl esters are investigated for their diverse biological activities. For instance, certain alkyl hydroxy cinnamates demonstrate potent antioxidant properties and are studied in the context of metabolic disease therapy and atherosclerosis . Other analogs show potential as biopesticides or antimicrobial agents . The mechanism of action for such compounds is often multifaceted, potentially involving interaction with cellular enzymes, modulation of receptor signaling, or disruption of microbial cell membranes, making this compound a compelling subject for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O2 B14534053 Methyl pentadec-6-en-9-ynoate CAS No. 62285-69-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62285-69-2

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

methyl pentadec-6-en-9-ynoate

InChI

InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h10-11H,3-6,9,12-15H2,1-2H3

InChI Key

FXFDYOPIAGIBGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC=CCCCCC(=O)OC

Origin of Product

United States

Preparation of the ¹³c Labeled Alkyne Fragment 1 ¹³c Oct 1 Yne :

The synthesis of [1-¹³C]oct-1-yne can be achieved by utilizing a ¹³C-labeled starting material. For instance, a Grignard reaction between hexylmagnesium bromide and [¹³C]paraformaldehyde would yield [1-¹³C]heptan-1-ol. Oxidation of this alcohol to the corresponding aldehyde, followed by a Corey-Fuchs reaction or a Seyferth-Gilbert homologation, would provide the terminal alkyne with the ¹³C label at the desired position.

Sonogashira Coupling and Final Steps:

The final assembly of the carbon skeleton is achieved through a Sonogashira coupling of the deuterated alkyne, [1-²H]oct-1-yne, with the vinyl iodide, methyl (Z)-7-iodohept-6-enoate. gold-chemistry.orgorganic-chemistry.orgwikipedia.orglibretexts.org This palladium- and copper-catalyzed reaction forms the C-C bond between C-7 and C-8, yielding the deuterated en-yne backbone. Subsequent esterification of the terminal carboxylic acid (if the synthesis of the vinyl halide was performed on the corresponding acid) with methanol (B129727) under standard conditions provides the target molecule, methyl (Z)-[10-²H]pentadec-6-en-9-ynoate.

The table below summarizes the key precursors and reagents for the synthesis of the deuterated analog.

Step Precursor/Intermediate Key Reagents/Catalysts Product
11-OctyneD₂O, Copper(I) catalyst[1-²H]oct-1-yne
27-Hydroxyhept-2-ynoateH₂, Lindlar's catalyst; I₂, PPh₃Methyl (Z)-7-iodohept-6-enoate
3[1-²H]oct-1-yne & Methyl (Z)-7-iodohept-6-enoatePd catalyst, Cu(I) catalyst, baseMethyl (Z)-[10-²H]pentadec-6-en-9-ynoate

Synthesis of a ¹³C-Labeled Analog: Methyl (Z)-[10-¹³C]pentadec-6-en-9-ynoate

The synthesis of a ¹³C-labeled analog at the C-10 position follows a similar strategy, with the isotopic label being introduced in the alkyne fragment.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation of Methyl pentadec-6-en-9-ynoate from reaction mixtures and for the assessment of its purity. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the compound and the scale of the separation.

Gas Chromatography (GC) for Volatile Product Analysis and Quantification

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs). ntnu.nosigmaaldrich.com For this compound, GC would be employed to assess its purity, quantify its presence in a mixture, and monitor reactions such as its formation via esterification or its consumption in subsequent transformations. The analysis is predicated on the partitioning of the analyte between a stationary phase within a capillary column and an inert carrier gas (mobile phase).

Typical GC analysis of FAMEs involves the use of a non-polar or moderately polar capillary column, such as those with a bonded phase of polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol. pdx.edu The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. For a C16 methyl ester like this compound, a temperature program might start at a lower temperature and increase to facilitate the elution of this relatively volatile compound. researchgate.net A flame ionization detector (FID) is commonly used for the quantification of FAMEs due to its high sensitivity and wide linear range. sigmaaldrich.com When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides structural information for each, as will be discussed later. ntnu.nouib.no

Table 1: Illustrative Gas Chromatography Parameters for FAME Analysis

ParameterTypical Value/Condition
Column DB-23 (50% cyanopropyl)-methylpolysiloxane
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program 100 °C hold for 2 min, ramp to 240 °C at 5 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

High-Performance Liquid Chromatography (HPLC), including Preparative Applications

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis and purification of a wide range of organic compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, reversed-phase HPLC is a particularly suitable method for both analytical and preparative purposes. nih.govresearchgate.net In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

For analytical applications, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is often employed to achieve separation of FAMEs. nih.govresearchgate.net Detection is typically performed using an ultraviolet (UV) detector, as the ester carbonyl group provides some chromophoric activity, especially at lower wavelengths. researchgate.net

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the target compound. acs.org This is invaluable for obtaining a highly purified sample of this compound for further spectroscopic analysis or for use in subsequent synthetic steps. The fractions corresponding to the desired compound are collected as they elute from the column.

Table 2: Representative High-Performance Liquid Chromatography Conditions for FAMEs

ParameterAnalytical ScalePreparative Scale
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)C18 (e.g., 21.2 mm x 250 mm, 10 µm)
Mobile Phase Acetonitrile/Water (gradient)Acetonitrile/Water (isocratic or gradient)
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 205 nmUV at 205 nm
Injection Volume 10 µL500 µL

Spectroscopic Characterization for Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy : This technique provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the methyl ester protons (a singlet around 3.6-3.7 ppm), the olefinic protons of the double bond (in the range of 5.3-5.5 ppm), and the protons on carbons adjacent to the triple bond (propargylic protons, around 2.1-2.3 ppm). oregonstate.edu The terminal methyl group and the methylene (B1212753) groups along the aliphatic chain would appear in the upfield region of the spectrum.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals would include the ester carbonyl carbon (around 174 ppm), the carbons of the double bond (alkene carbons, typically 120-140 ppm), and the carbons of the triple bond (alkyne carbons, generally 70-90 ppm). The methyl ester carbon would resonate around 51 ppm.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to trace the proton network through the carbon chain. An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Position/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-COOCH₃~3.67 (s)~51.5
C=O-~174.2
C6-H, C7-H~5.4 (m)~128-132
C9, C10-~75-85
C2-H₂~2.3 (t)~34.0
C5-H₂, C8-H₂~2.1 (m)~26-28
C11-H₂~2.2 (m)~19.0
-(CH₂)n-~1.3 (m)~29-32
-CH₃~0.9 (t)~14.0

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the ester carbonyl group (C=O stretch) at approximately 1740 cm⁻¹, the carbon-carbon double bond (C=C stretch) around 1650 cm⁻¹, and the carbon-carbon triple bond (C≡C stretch) in the region of 2200-2260 cm⁻¹. masterorganicchemistry.com The presence of sp² C-H bonds associated with the double bond would be indicated by a stretch above 3000 cm⁻¹, while the sp³ C-H stretches of the aliphatic chain would appear just below 3000 cm⁻¹.

Table 4: Key Infrared Absorption Frequencies for this compound

Functional GroupBond VibrationCharacteristic Frequency (cm⁻¹)
EsterC=O stretch~1740
AlkeneC=C stretch~1650
AlkyneC≡C stretch~2230
Alkene C-H=C-H stretch~3020
Alkane C-H-C-H stretch~2850-2960
Ester C-OC-O stretch~1170

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.orgchemguide.co.uk Common fragmentations for FAMEs include the loss of the methoxy (B1213986) group (-OCH₃) and cleavage at various points along the aliphatic chain. researchgate.netresearchgate.net The presence of the double and triple bonds would influence the fragmentation, leading to characteristic ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This level of precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, thereby confirming the molecular formula of this compound. mdpi.commdpi.com

Table 5: Expected Mass Spectrometry Data for this compound (C₁₆H₂₄O₂)

ParameterExpected Value
Molecular Formula C₁₆H₂₄O₂
Monoisotopic Mass 248.1776 g/mol
Nominal Mass 248 g/mol
Key Fragment Ions (m/z) M⁺, M-31 (-OCH₃), ions from cleavage alpha to C=C and C≡C

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely utilized hyphenated technique for the detailed analysis of volatile and semi-volatile compounds, including fatty acid methyl esters (FAMEs) like this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection and identification power of mass spectrometry. This synergy allows for the effective separation of complex mixtures and the definitive identification of individual components based on their unique mass spectra.

In the analysis of this compound, GC-MS provides crucial information on its purity, identity, and the presence of any isomers or impurities. The gas chromatographic separation is typically performed on a capillary column with a polar stationary phase, which allows for the separation of FAMEs based on their chain length, degree of unsaturation, and the position of double and triple bonds. The retention time of this compound is a characteristic parameter under specific chromatographic conditions and can be used for its preliminary identification.

Following separation by GC, the eluted molecules are ionized in the mass spectrometer, most commonly by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are then detected. The mass spectrum of this compound is unique and serves as a "molecular fingerprint," enabling its unambiguous identification. The fragmentation pattern provides valuable structural information, helping to confirm the positions of the ene and yne functionalities within the pentadecenoic acid methyl ester chain.

Detailed Research Findings

While specific research exclusively detailing the GC-MS analysis of this compound is not extensively available in public literature, the analysis can be inferred from the well-established principles of FAME analysis. Research on similar compounds, such as other unsaturated FAMEs and molecules containing enyne systems, provides a solid foundation for predicting its behavior.

The separation of unsaturated FAME isomers is a key aspect of GC analysis. The use of polar capillary columns, such as those with cyanopropyl polysiloxane stationary phases, is common for achieving good resolution between positional and geometric isomers of unsaturated FAMEs. nih.gov The elution order on such columns is generally influenced by the volatility and polarity of the compounds. For FAMEs with the same carbon number, the retention time typically increases with the number of double bonds.

The mass spectrometric fragmentation of FAMEs containing both double and triple bonds is influenced by the positions of these unsaturation points. The molecular ion peak (M+) is usually observable, and its m/z value confirms the molecular weight of the compound. Key fragment ions in the mass spectra of FAMEs often arise from cleavages at specific points along the aliphatic chain, particularly in relation to the functional groups. For instance, a prominent fragment at m/z 74 is characteristic of many methyl esters and is attributed to the McLafferty rearrangement of the methoxycarbonyl group. Other significant fragments can help to elucidate the positions of the double and triple bonds.

To illustrate the expected analytical data from a GC-MS analysis of this compound, the following interactive data tables present hypothetical yet scientifically plausible findings based on the analysis of analogous compounds.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

ParameterValue
Gas Chromatograph
ColumnCapillary column with a polar stationary phase (e.g., cyanopropyl polysiloxane)
Column Dimensions30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Temperature ProgramInitial temperature of 100 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Table 2: Predicted Retention Time and Key Mass Spectral Fragments for this compound

CompoundPredicted Retention Time (min)Key Mass Spectral Fragments (m/z)
This compound~18.5250 (M+), 219, 191, 177, 163, 149, 135, 121, 107, 95, 81, 74, 67, 55

The interpretation of the mass spectrum would involve identifying the molecular ion at m/z 250, which corresponds to the molecular weight of this compound (C16H26O2). The fragment at m/z 74 is indicative of the methyl ester group. Other fragments would arise from cleavages along the carbon chain, with bond fissions being influenced by the positions of the double and triple bonds. The unique combination and relative abundances of these fragments would allow for the confident identification of the compound.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations for Energetics and Stability

Electronic structure calculations are fundamental in determining the thermodynamic stability of methyl pentadec-6-en-9-ynoate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to compute key energetic parameters.

Detailed analysis of the electronic structure provides insights into the molecule's stability. The calculated heat of formation, Gibbs free energy, and ionization potential are critical indicators. For instance, a hypothetical set of calculations could yield the following data:

ParameterCalculated ValueUnits
Heat of Formation (ΔHf°)-150.5kJ/mol
Gibbs Free Energy (ΔGf°)-85.2kJ/mol
Ionization Potential8.9eV
Electron Affinity0.4eV

These values would suggest that this compound is an electronically stable molecule under standard conditions. The distribution of electron density, particularly around the ester group, the carbon-carbon double bond, and the carbon-carbon triple bond, dictates the molecule's reactivity. The regions of high electron density, such as the π-systems of the double and triple bonds, are likely sites for electrophilic attack.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface, transition states can be identified, and reaction pathways can be charted.

For example, the hydrolysis of the ester group can be modeled to understand the reaction kinetics. The calculated activation energies for acid-catalyzed and base-catalyzed hydrolysis provide a deeper understanding of the reaction mechanism. A hypothetical reaction coordinate diagram could illustrate the energy changes as the reaction progresses from reactants to products through a transition state.

A theoretical study might reveal the following activation energies for hydrolysis:

Reaction ConditionActivation Energy (Ea)
Acid-Catalyzed Hydrolysis25.3 kcal/mol
Base-Catalyzed Hydrolysis18.7 kcal/mol

These results would indicate that the hydrolysis of this compound is more kinetically favorable under basic conditions.

Conformational Analysis and Intermolecular Interactions

The flexibility of the pentadec-6-en-9-ynoate chain allows for numerous conformations. Conformational analysis is performed to identify the most stable, low-energy conformers. This is achieved by systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation.

The identification of stable conformers is crucial for understanding how the molecule interacts with other molecules. The shape of the molecule influences its packing in the solid state and its interactions in solution. Intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, can also be modeled. The ester group, in particular, is a site for potential hydrogen bonding with protic solvents.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, key predictable spectra include Nuclear Magnetic Resonance (NMR) and Infrared (IR).

Predicted spectroscopic data is invaluable for the structural elucidation of the molecule. A hypothetical set of predicted values could be:

ParameterPredicted Value
¹H NMR (ester methyl)3.65 ppm
¹³C NMR (carbonyl)174.2 ppm
IR (C=O stretch)1735 cm⁻¹
IR (C≡C stretch)2230 cm⁻¹
IR (C=C stretch)1650 cm⁻¹

Reactivity descriptors derived from conceptual DFT, such as the Fukui functions and the dual descriptor, can pinpoint the most reactive sites within the molecule. For this compound, these descriptors would likely highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the double and triple bonds.

Biosynthetic Investigations Non Mammalian Pathways

Identification of Natural Precursors in Plant and Algal Systems

The biosynthesis of long-chain fatty acids in plants and algae serves as the foundational pathway for the generation of diverse lipid molecules, including polyunsaturated fatty acids that are the likely precursors to Methyl pentadec-6-en-9-ynoate. The primary building block for fatty acid synthesis is acetyl-CoA, which is carboxylated to malonyl-CoA. These units are then sequentially added to a growing acyl chain, which is attached to an acyl carrier protein (ACP).

Key fatty acid precursors that could lead to the formation of a C15 chain with unsaturations at the ∆6 and ∆9 positions include:

Palmitic Acid (16:0): A ubiquitous saturated fatty acid that can undergo desaturation and chain shortening.

Oleic Acid (18:1∆9): A common monounsaturated fatty acid that could be a substrate for further desaturation and chain modification. nih.gov

Linoleic Acid (18:2∆9,12): A polyunsaturated fatty acid that already contains a double bond at the ∆9 position. nih.gov

The formation of the pentadecanoic acid backbone of this compound likely involves the modification of these more common fatty acids through a series of desaturation, elongation, and chain-shortening events.

Table 1: Potential Fatty Acid Precursors in Plants and Algae

Precursor Fatty AcidChemical FormulaSaturationKey Characteristics
Palmitic AcidC16H32O2SaturatedA primary product of fatty acid synthase.
Oleic AcidC18H34O2Monounsaturated (ω-9)Formed by the desaturation of stearic acid.
Linoleic AcidC18H32O2Polyunsaturated (ω-6)An essential fatty acid in many plants.

Enzymatic Pathways for Enyne Moiety Formation

The formation of the characteristic enyne moiety (a conjugated system of a double and a triple bond) is a critical step in the biosynthesis of this compound. This transformation is catalyzed by specialized enzymes, primarily fatty acid desaturases and acetylenases. nih.gov

The general enzymatic steps are believed to be:

Desaturation: A fatty acid desaturase introduces a double bond into the acyl chain. For this compound, this would involve the formation of a double bond at the ∆6 position.

Acetylenic Bond Formation: A subsequent enzymatic reaction, likely catalyzed by a specialized acetylenase (a type of desaturase), would convert an existing double bond or a saturated portion of the fatty acid chain into a triple bond at the ∆9 position. nih.gov The mechanism is thought to involve the sequential removal of four hydrogen atoms from two adjacent carbon atoms.

These enzymes are often membrane-bound and utilize molecular oxygen and reducing equivalents (such as NADH or NADPH) to carry out the desaturation reactions. The precise characterization of the specific desaturases and acetylenases involved in the biosynthesis of this compound has not been extensively documented. However, studies on other alkyne-containing natural products suggest the involvement of cytochrome P450 enzymes or specialized di-iron-containing enzymes. nih.gov

Table 2: Key Enzyme Classes in Enyne Moiety Formation

Enzyme ClassFunctionSubstrate TypeCofactors
Fatty Acid DesaturaseIntroduces double bonds into fatty acyl chains.Saturated or monounsaturated fatty acids.O2, NADH/NADPH, Cytochrome b5
AcetylenaseForms triple bonds in fatty acyl chains.Unsaturated fatty acids.O2, NADH/NADPH
Cytochrome P450 EnzymesCan catalyze a variety of oxidative reactions, including desaturation.Fatty acids and other lipids.O2, NADPH

Isolation and Characterization from Biological Sources (e.g., microorganisms)

While specific reports on the isolation of this compound from microorganisms are not abundant in the literature, the general methodology for isolating and characterizing novel fatty acid derivatives from such sources is well-established. Alkyne-containing natural products are known to be produced by a wide range of terrestrial and marine bacteria, fungi, and cyanobacteria. nih.govrsc.org

The typical workflow for isolation and characterization includes:

Cultivation and Extraction: The microorganism of interest is cultured in a suitable medium to encourage the production of secondary metabolites. The biomass or the culture broth is then extracted with organic solvents (e.g., ethyl acetate (B1210297), methanol (B129727), or a mixture thereof) to obtain a crude extract.

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to separate the complex mixture into individual components. These techniques may include:

Column Chromatography: Using silica gel, alumina, or other stationary phases.

High-Performance Liquid Chromatography (HPLC): Often using reversed-phase columns (e.g., C18) for final purification.

Structure Elucidation: The purified compound is then analyzed using spectroscopic methods to determine its chemical structure. These methods include:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR techniques (e.g., COSY, HMBC, HSQC) to establish the connectivity of atoms and the stereochemistry.

Infrared (IR) Spectroscopy: To identify functional groups, such as the characteristic alkyne (C≡C) and ester (C=O) stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the conjugated enyne system.

Through these methods, the precise structure of this compound, including the positions and configurations of the double and triple bonds, can be unequivocally determined.

Applications in Organic Synthesis and Materials Science

Synthetic Building Block for Complex Molecules (e.g., natural products)

The enyne moiety of Methyl pentadec-6-en-9-ynoate is a key structural feature found in a number of biologically active natural products. This makes the compound an attractive starting material or intermediate for the total synthesis of such complex molecules. While direct use of this compound in a published natural product synthesis is not yet widely documented, the structural motif is present in compounds isolated from various natural sources.

For instance, a class of chlorinated enyne fatty acid amides known as taveuniamides, isolated from marine cyanobacteria, possess a C15 backbone with an enyne functionality. nih.gov These compounds have shown interesting pharmacological activities, including acting as antagonists for G-protein coupled receptors like the cannabinoid receptor CNR1. nih.gov The synthesis of analogs of these natural products could utilize building blocks with a similar carbon skeleton and functionality to this compound.

The general synthetic utility of enyne-containing fatty acids is recognized in the construction of complex molecular architectures. The alkene and alkyne groups can participate in a variety of coupling reactions, cycloadditions, and other transformations to build molecular complexity.

Table 1: Examples of Natural Product Classes with Enyne Functionality

Natural Product ClassSource Organism (Example)Potential Biological Activity
Enyne Fatty Acid AmidesMarine CyanobacteriaGPCR Antagonism
PolyacetylenesPlants (e.g., Apiaceae family)Antimicrobial, Cytotoxic
Enyne-containing LipidsMarine SpongesAntiviral, Antifungal

Precursor for Bio-Based Monomers and Polymers

The unsaturation in this compound makes it a valuable precursor for the synthesis of novel bio-based monomers, which can then be polymerized to create functional polymers with tailored properties.

Through a metathesis reaction, the double bond in this compound can be cleaved and reformed to produce alpha,omega-dicarboxylic acid esters. This process, known as self-metathesis, would dimerize the molecule, leading to a 30-carbon diester with internal unsaturation. This resulting diester can then serve as a monomer for polycondensation reactions with diols to produce unsaturated polyesters. The internal unsaturation in the polymer backbone can be further functionalized or cross-linked to modify the polymer's properties.

The alkyne and alkene functionalities can be selectively modified to introduce a variety of other chemical groups, leading to specialty monomers. For example, the alkyne can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach various functional moieties. The double bond can be epoxidized or dihydroxylated to introduce reactive epoxide or diol groups. These functionalized monomers can then be polymerized to create polymers with specific properties, such as improved thermal stability, altered solubility, or the ability to participate in post-polymerization modifications.

Table 2: Potential Derivatizations of this compound for Specialty Monomers

Reaction TypeFunctional Group TargetedResulting Monomer FunctionalityPotential Polymer Application
Self-MetathesisAlkeneUnsaturated Dicarboxylic Acid EsterCross-linkable Polyesters
Azide-Alkyne CycloadditionAlkyneTriazole-containing DiesterFunctional Coatings, Adhesives
EpoxidationAlkeneEpoxy-functionalized EsterEpoxy Resins, Composites
HydroformylationAlkeneAldehyde-functionalized EsterPolyacetals, Polyurethanes

Intermediates in Oleochemical Industry Processes

The oleochemical industry focuses on the conversion of fats and oils into a wide range of chemical products. Unsaturated fatty acid esters are key platform molecules in this industry. This compound, with its multiple degrees of unsaturation, can serve as an intermediate in various oleochemical processes. For example, selective hydrogenation of the alkyne to an alkene would yield a conjugated diene, a valuable monomer for the production of synthetic rubbers and other elastomers. Alternatively, complete hydrogenation of both the alkene and alkyne would produce methyl pentadecanoate (B1260718), a saturated fatty acid ester used in lubricants and cosmetics. Oxidative cleavage of the double or triple bond can lead to the formation of shorter-chain dicarboxylic acids and mono-carboxylic acids, which have broad applications in the chemical industry.

Derivatization to Specialty Chemicals (e.g., surfactants, beta-amino alcohols)

The functional groups in this compound allow for its conversion into a variety of specialty chemicals with high value.

Surfactants: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be reacted with various hydrophilic head groups to produce surfactants. For example, reaction with polyols or sugars can yield non-ionic surfactants, while reaction with amines followed by quaternization can produce cationic surfactants. The long carbon chain of the pentadecanoate backbone provides the necessary hydrophobicity for surfactant activity. Sugar esters of fatty acids are a class of non-ionic, biodegradable surfactants with applications in the food, cosmetic, and pharmaceutical industries. mdpi.com

Beta-Amino Alcohols: The double bond in this compound can be epoxidized to form an epoxy ester. Subsequent ring-opening of the epoxide with an amine yields a beta-amino alcohol. Beta-amino alcohols are important building blocks in medicinal chemistry and are found in many biologically active compounds. The specific amine used for the ring-opening reaction can be varied to produce a library of different beta-amino alcohols with potentially diverse biological activities.

Challenges and Future Research Directions in Enyne Chemistry

The field of organic synthesis is continually evolving, with a persistent drive towards greater efficiency, selectivity, and sustainability. Within this landscape, molecules containing the enyne moiety—a structural motif featuring both a carbon-carbon double bond (alkene) and a triple bond (alkyne)—are of significant interest. Methyl pentadec-6-en-9-ynoate, a long-chain fatty acid ester derivative, exemplifies this class of compounds. The unique electronic and structural properties of the enyne group make it a versatile building block for constructing complex molecular architectures. However, unlocking its full potential requires addressing several key challenges and exploring new research frontiers. This article focuses on the future directions in the study and application of enyne-containing compounds like this compound.

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